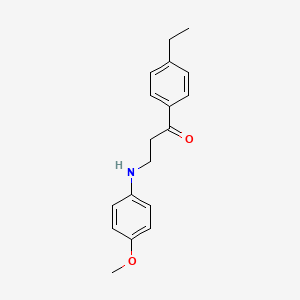
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone, also known as EPHEDRINE, is a chemical compound that has been used for various purposes, including as a stimulant, decongestant, and appetite suppressant. It is synthesized from ephedra plants, which have been used in traditional Chinese medicine for thousands of years. In recent years, there has been a growing interest in the scientific research application of EPHEDRINE due to its potential therapeutic properties.
作用机制
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone works by stimulating the sympathetic nervous system, which is responsible for the body's "fight or flight" response. This results in an increase in heart rate, blood pressure, and respiration, which can help to alleviate the symptoms of asthma and other respiratory conditions. Additionally, 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which can help to suppress appetite and increase metabolism.
Biochemical and physiological effects
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone has a number of biochemical and physiological effects on the body. In addition to its ability to stimulate the sympathetic nervous system, it has been shown to increase the release of adrenaline and other hormones, which can help to increase energy levels and improve athletic performance. Additionally, 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone has been shown to increase the release of glucose from the liver, which can help to maintain blood sugar levels.
实验室实验的优点和局限性
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone has a number of advantages and limitations for use in laboratory experiments. One advantage is its ability to act as a bronchodilator, which can be useful for studying the effects of respiratory conditions on the body. Additionally, its ability to suppress appetite and increase metabolism can be useful for studying the effects of weight loss on the body. However, 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone also has a number of limitations, including its potential for abuse and its side effects, which can make it difficult to use in certain types of experiments.
未来方向
There are a number of future directions for research into the scientific applications of 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone. One area of research could focus on its potential as a treatment for respiratory conditions, such as asthma and chronic obstructive pulmonary disease (COPD). Another area of research could focus on its potential as a weight loss aid, particularly in combination with other compounds. Additionally, there is potential for research into the use of 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone in the treatment of other conditions, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
合成方法
The synthesis of 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone involves a multi-step process that begins with the extraction of ephedra plants. The extracted material is then purified and subjected to various chemical reactions to produce the final product. The most common method of synthesis involves the reduction of ephedrine hydrochloride with sodium borohydride.
科学研究应用
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone has been the subject of numerous scientific studies that have investigated its potential therapeutic properties. One area of research has focused on its ability to act as a bronchodilator, which can help to alleviate the symptoms of asthma and other respiratory conditions. Other studies have investigated its potential as a weight loss aid, due to its ability to suppress appetite and increase metabolism.
属性
IUPAC Name |
1-(4-ethylphenyl)-3-(4-methoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14-4-6-15(7-5-14)18(20)12-13-19-16-8-10-17(21-2)11-9-16/h4-11,19H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBIHGUYHHMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2782457.png)
![4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one](/img/structure/B2782458.png)
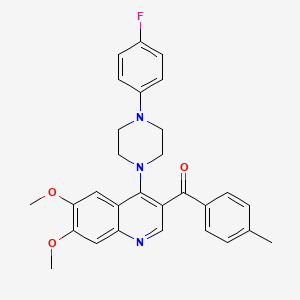

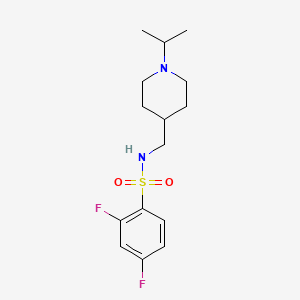
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2782463.png)
![2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2782465.png)

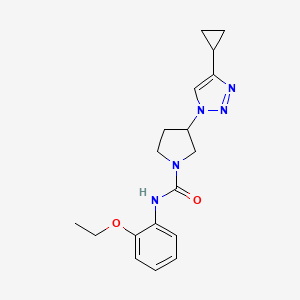
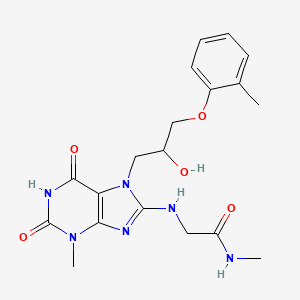

![1-[(2-Methoxy-5-methylphenyl)methyl]piperazine](/img/structure/B2782475.png)
![(2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2782476.png)
